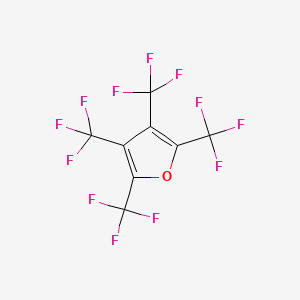
2,3,4,5-Tetra(trifluoromethyl)furane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetra(trifluoromethyl)furane is a highly fluorinated furan derivative with the molecular formula C8F12O. This compound is characterized by the presence of four trifluoromethyl groups attached to the furan ring, making it a unique and highly fluorinated organic molecule. The compound is known for its stability and unique chemical properties, which make it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(trifluoromethyl)furane typically involves the trifluoromethylation of furan derivatives. One common method is the reaction of furan with trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and specific solvents to ensure the selective introduction of trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetra(trifluoromethyl)furane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out to modify the trifluoromethyl groups or the furan ring itself.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophilic reagents and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetra(trifluoromethyl)furane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials science, and as a component in advanced coatings and polymers
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetra(trifluoromethyl)furane involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran (DMF): A furan derivative with two methyl groups, used as a biofuel and in organic synthesis.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative with carboxylic acid groups, used in the production of biodegradable plastics.
2-Trifluoromethylfuran: A furan derivative with a single trifluoromethyl group, known for its pharmacological properties.
Uniqueness
2,3,4,5-Tetra(trifluoromethyl)furane is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical and physical properties. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various advanced applications .
Propiedades
Número CAS |
67705-05-9 |
|---|---|
Fórmula molecular |
C8F12O |
Peso molecular |
340.07 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis(trifluoromethyl)furan |
InChI |
InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17 |
Clave InChI |
JWLJCRKZSYFANA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(OC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


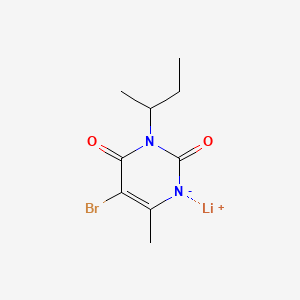
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
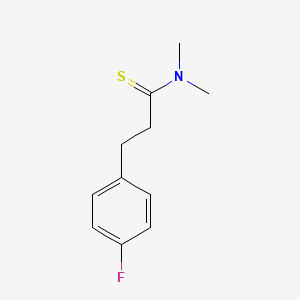
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
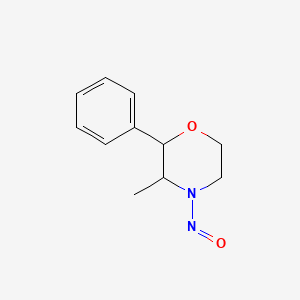
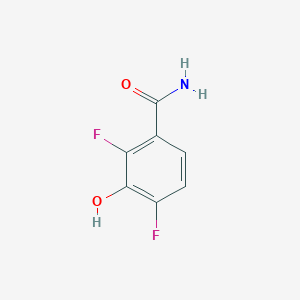
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
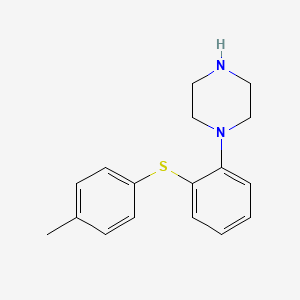
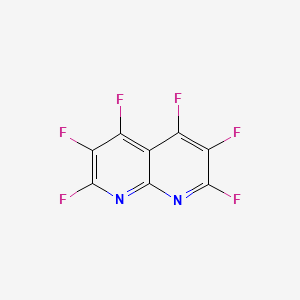
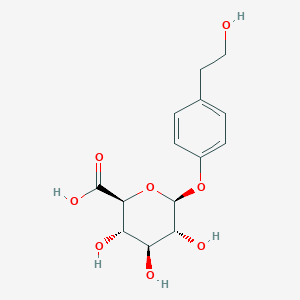
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)

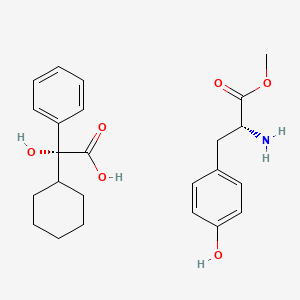
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
